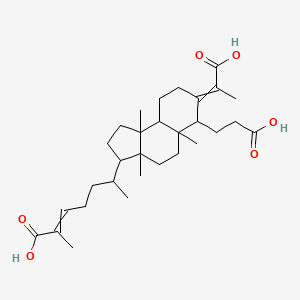

3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is a natural product found in Russula rosea and Russula lepida with data available.

科学的研究の応用

Isolation and Structural Analysis

Isolation from Natural Sources : This compound has been isolated from the fruiting bodies of Basidiomycetes Russula lepida, a type of mushroom. It is noted as the first naturally occurring seco-ring-A cucurbitane triterpenoid, highlighting its uniqueness in nature (Tan Jianwen, Dong Ze-jun, Liu Ji-kai, 2000).

Structural Elucidation : Detailed spectroscopic methods, including NMR and ECD spectra, have been employed to determine the structures and absolute configurations of this compound and its analogs (Jong-Soo Lee et al., 2016).

Biological Activities

Protein Tyrosine Phosphatase 1B Inhibition : This compound has demonstrated inhibitory effects against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. Its potency as a PTP1B inhibitor is notable, with reported IC50 values (Wilmar Maarisit et al., 2016).

Lack of Cytotoxicity : In studies examining its effects on human cancer cell lines, this compound did not show cytotoxicity at certain concentrations, which is crucial for its potential therapeutic use (Wilmar Maarisit et al., 2016).

Potential Pharmaceutical Applications

- Insulin-Stimulation : Although this compound did not enhance insulin-stimulated p-Akt levels in in vitro studies, its inhibition of PTP1B suggests potential applications in managing insulin resistance and related metabolic disorders (Wilmar Maarisit et al., 2016).

作用機序

Target of Action

The primary target of 3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the regulation of insulin signaling and energy balance, making it a potential therapeutic target for the treatment of type 2 diabetes and obesity .

Mode of Action

This compound acts as a potent inhibitor of PTP1B . It binds to the active site of the enzyme, preventing it from dephosphorylating and inactivating insulin receptors. This results in enhanced insulin signaling, improving glucose uptake and energy balance .

Biochemical Pathways

By inhibiting PTP1B, this compound affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis. Enhanced insulin signaling leads to increased glucose uptake, glycogen synthesis, and decreased gluconeogenesis .

Result of Action

The inhibition of PTP1B by this compound leads to enhanced insulin signaling . This can result in improved glucose homeostasis, potentially benefiting conditions such as type 2 diabetes and obesity . It’s important to note that the compound exhibits potent PTP1B inhibitory activity without cytotoxicity .

生化学分析

Biochemical Properties

3,4-Secocucurbita-4,24-diene-3,26,29-trioic acid plays a crucial role in biochemical reactions by inhibiting PTP1B with an IC50 value of 0.4 μM . PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition can enhance insulin sensitivity and promote weight loss. The compound exhibits potent PTP1B inhibitory activity without cytotoxicity, making it a promising candidate for therapeutic applications .

Cellular Effects

This compound has been shown to have minimal growth inhibitory effects on human cancer cell lines Huh-7 (hepatoma) and EJ-1 (bladder) up to a concentration of 50 μM . This suggests that the compound does not adversely affect cell proliferation at therapeutic doses. Additionally, its inhibition of PTP1B can influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to improved insulin sensitivity and metabolic regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PTP1B, thereby inhibiting its enzymatic activity . This inhibition prevents the dephosphorylation of key signaling molecules involved in insulin and leptin pathways, leading to enhanced signaling and improved metabolic outcomes. The compound’s specificity for PTP1B over other phosphatases contributes to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory activity over time . Studies have shown that the compound maintains its potency without significant degradation, ensuring consistent effects during experimental procedures. Long-term exposure to the compound has not resulted in cytotoxicity, further supporting its potential for therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits PTP1B and improves insulin sensitivity without adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, highlighting the importance of determining an optimal therapeutic dose for safe and effective treatment .

Metabolic Pathways

This compound is involved in metabolic pathways related to insulin and leptin signaling . By inhibiting PTP1B, the compound enhances the phosphorylation of key signaling molecules, promoting glucose uptake and metabolic regulation. This interaction with metabolic enzymes and pathways underscores its potential as a therapeutic agent for metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, ensuring effective inhibition of PTP1B and modulation of metabolic pathways. The compound’s distribution profile supports its potential for targeted therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PTP1B . This localization is crucial for its inhibitory activity, as it allows the compound to effectively bind to and inhibit the enzyme. Additionally, post-translational modifications may influence its targeting and activity within specific cellular compartments .

特性

IUPAC Name |

6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKGNOBMWJPGDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the discovery of 3,4-secocucurbita-4,24-diene-3,26,29-trioic acid and its structural analogs?

A1: The isolation of this compound, along with its related compound 3,4-secocucurbita-4,24-diene-3,26-dioic acid, represents a significant finding in natural product chemistry. These compounds are the first reported examples of naturally occurring seco-ring-A cucurbitane triterpenoids. [] This discovery expands the known chemical diversity within the cucurbitane family and offers potential avenues for future research into their biological activities and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1150966.png)